molecular formula C8H13ClO2 B053093 4-methoxycyclohexane-1-carbonyl Chloride CAS No. 123790-13-6

4-methoxycyclohexane-1-carbonyl Chloride

Cat. No. B053093
M. Wt: 176.64 g/mol
InChI Key: DRGGCXKJFXNNFI-UHFFFAOYSA-N
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Description

The compound "4-methoxycyclohexane-1-carbonyl Chloride" is a chemical species that can be inferred to have a cyclohexane ring structure with a methoxy group and a carbonyl chloride functional group attached. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can help us understand the potential characteristics and synthetic routes for "4-methoxycyclohexane-1-carbonyl Chloride".

Synthesis Analysis

The synthesis of compounds related to "4-methoxycyclohexane-1-carbonyl Chloride" involves the functionalization of cyclohexane derivatives. For instance, the synthesis of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involves the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone, followed by acetylation of the resulting hydroxy group . This suggests that similar strategies could be employed for synthesizing "4-methoxycyclohexane-1-carbonyl Chloride", potentially starting from a methoxy-substituted cyclohexane and introducing the carbonyl chloride group through appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-methoxycyclohexane-1-carbonyl Chloride" has been investigated using techniques such as X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate shows that the cyclohexane ring adopts a chair conformation, which is a common and stable conformation for cyclohexane derivatives . This information can be extrapolated to predict that "4-methoxycyclohexane-1-carbonyl Chloride" would also likely exhibit a chair conformation for its cyclohexane ring.

Chemical Reactions Analysis

The reactivity of the methoxy and carbonyl chloride functional groups in "4-methoxycyclohexane-1-carbonyl Chloride" can be inferred from related chemistry. For instance, the palladium-catalyzed synthesis of tetrahydrofurans from 4-yn-1-ols involves oxidative cyclization and alkoxycarbonylation . This indicates that the methoxy group can participate in reactions involving palladium catalysts and may undergo transformations under oxidative conditions. The carbonyl chloride group is typically reactive towards nucleophiles due to the presence of a good leaving group (chloride), suggesting that "4-methoxycyclohexane-1-carbonyl Chloride" could be used in acylation reactions to form esters or amides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-methoxycyclohexane-1-carbonyl Chloride" are not directly provided, we can deduce certain properties based on the functional groups present. The methoxy group is an electron-donating group, which could influence the electron density of the molecule and affect its reactivity. The carbonyl chloride group is polar and would contribute to the compound's overall polarity, potentially affecting its solubility in organic solvents. The compound's melting and boiling points, as well as its stability, would be influenced by the presence of these functional groups and the overall molecular conformation.

Scientific Research Applications

Catalysis and Organic Synthesis

4-Methoxycyclohexane-1-carbonyl chloride serves as a versatile intermediate in organic synthesis. It's involved in methoxycarbonylation reactions catalyzed by palladium complexes, showing potential in synthesizing complex molecules from simpler aryl chlorides. For example, a catalyst system based on palladium and bis(di-tert-butylphosphinomethyl)benzene demonstrated significant activity for the methoxycarbonylation of activated aryl chlorides, leading to various organic compounds including esters and terephthalates under certain conditions (Jiménez-Rodríguez et al., 2005).

Photochemistry

In the realm of photochemistry, 4-methoxycyclohexane-1-carbonyl chloride's derivatives, specifically methoxyphenyl chlorides, have been studied for their behavior under light. These studies shed light on the SN1 reactions and the effects of solvent polarity on the outcomes of photochemical reactions, highlighting the compound's utility in understanding and harnessing photochemical processes for synthetic applications (Dichiarante et al., 2007).

Cycloaddition Reactions

The compound also finds application in cycloaddition reactions, where tin(IV) chloride catalysis is used to combine 3-ethoxycyclobutanones with allylsilanes, yielding cyclohexanone derivatives. Such reactions exemplify the compound's role in facilitating transformations that are foundational to organic synthesis, contributing to the synthesis of complex molecular architectures (Matsuo et al., 2009).

Conjugate Reduction

Another application is in the conjugate reduction of α,β-unsaturated carbonyl compounds, catalyzed by copper carbene complexes. This process highlights the compound's utility in reductive transformations, essential for modifying molecular structures to achieve desired properties or reactivities (Jurkauskas et al., 2003).

Material Science and Polymer Chemistry

In material science, 4-methoxycyclohexane-1-carbonyl chloride derivatives have been used as building blocks for synthesizing organosilicon compounds, demonstrating the versatility of silicon-containing heterocycles in creating materials with potential applications in electronics, coatings, and as intermediates in further synthetic endeavors (Geyer et al., 2015).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and that it is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methoxycyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGCXKJFXNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxycyclohexane-1-carbonyl Chloride

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of N-[3(R)-1-{3-(1-tert-butoxycarbonyl-4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-amino-β-alanine (250 mg, 0.55 mmol) in acetonitrile (8 mL) was added monosilylacetamide (1.0 g), then the mixture was stirred for 20 minutes at 45° C. After the mixture was allowed to cool to 0° C., N-methylmorpholine (73 mL, 0.66 mmol) and a solution of 4-methoxycyclohexanecarbonyl chloride (0.66 mmol) in dichloromethane (2 mL), which was prepared from 4-methoxycyclohexanecarboxylic acid, oxalyl chloride and N,N-dimethylformamide, were added successively via syringe. After stirring at ambient temperature for 4 hours, the mixture was extracted with ethyl acetate and dried over sodium sulfate. After evaporation of the solvent, the residue was treated with 4N hydrochloric acid in ethyl acetate. The insoluble material was collected by filtration, dried and dissolved in water. The solution was neutralized with a saturated aqueous NaHCO3 solution, purified by an ODS column chromatography using Daisogel-120SP (10% CH3CN/water) and freeze-dried to give N-[3(R)-1-{3-(4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-(4-methoxycyclohexanecarbonyl)amino-β-alanine (244.4 mg, 89.8%) as a white powder.
[Compound]
Name
N-[3(R)-1-{3-(1-tert-butoxycarbonyl-4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-amino-β-alanine
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250 mg
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monosilylacetamide
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1 g
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8 mL
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73 mL
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2 mL
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